molecular formula C6H13NO3 B3183692 Ethyl 2-(2-aminoethoxy)acetate CAS No. 1023653-54-4

Ethyl 2-(2-aminoethoxy)acetate

Cat. No.: B3183692
CAS No.: 1023653-54-4
M. Wt: 147.17 g/mol
InChI Key: QTSPHTZFRIQURF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethoxy)acetate is an organic compound with the molecular formula C8H17NO4. It is a derivative of acetic acid and contains an aminoethoxy group. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-(2-aminoethoxy)acetate typically involves the reaction of 2-(2-chloroethoxy)ethanol with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) for 24 hours. The product is then purified through filtration and evaporation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-aminoethoxy)acetate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminoethoxy)acetate involves its interaction with specific molecular targets. The aminoethoxy group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminoethoxy)ethyl acetate
  • 2-(2-(2-aminoethoxy)ethoxy)acetic acid
  • 8-amino-3,6-dioxaoctanoic acid

Uniqueness

Ethyl 2-(2-aminoethoxy)acetate is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethyl 2-(2-aminoethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-10-6(8)5-9-4-3-7/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSPHTZFRIQURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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